molecular formula C15H17NO2 B2932687 N-[3-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide CAS No. 2411270-65-8

N-[3-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide

Cat. No.: B2932687
CAS No.: 2411270-65-8
M. Wt: 243.306
InChI Key: XPFXWLWLMGLJTO-HAQNSBGRSA-N
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Description

N-[3-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide is a synthetic organic compound characterized by a cyclobutyl ring substituted with a methoxyphenyl group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the methoxyphenyl group and the but-2-ynamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The methoxyphenyl group can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-[3-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[3-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide include:

  • N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide
  • N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a cyclobutyl ring, methoxyphenyl group, and but-2-ynamide moiety

Properties

IUPAC Name

N-[3-(2-methoxyphenyl)cyclobutyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-6-15(17)16-12-9-11(10-12)13-7-4-5-8-14(13)18-2/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFXWLWLMGLJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CC(C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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